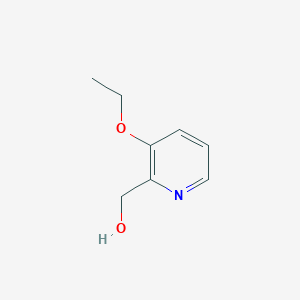

3-Ethoxy-2-hydroxymethylpyridine

概要

説明

3-Ethoxy-2-hydroxymethylpyridine, also known as this compound hydrochloride, is a compound with potential applications in the areas of medicinal chemistry, pharmacology, and chemical research. It is a derivative of pyridine, an aromatic heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. This compound has a wide range of uses in the laboratory, ranging from the synthesis of drugs to the development of new materials.

科学的研究の応用

Tautomeric Forms and Spectrometry

3-Ethoxy-2-hydroxymethylpyridine has been studied for its tautomeric forms, particularly in the gas phase. Research has demonstrated that hydroxypyridines, including this compound, exist in their enolic form in the gas phase. This was evidenced through deuteration studies and mass spectrometry analysis (Maquestiau et al., 1975).

Synthesis and Crystal Structures

The compound has been involved in the synthesis of other complex molecules. For instance, the oxidative nitration of 2-amino-3-hydroxypyridine has led to the production of 2-ethoxy-3-hydroxy-4,6-dinitropyridine, a reaction product involving this compound. The molecular and crystal structures of these compounds have been studied, providing insights into their spectral characteristics (Koval’chukova et al., 2009).

Pharmaceutical Intermediates

This compound plays a role in the synthesis of pharmaceutical intermediates. One study showed the reduction of ethyl 3-pyridinecarboxylate to give 3-hydroxymethylpyridine, a pharmaceutical intermediate, with high yield. This research contributes to the field of pharmaceutical chemistry, offering methods to create valuable intermediates for drug synthesis (Tan Bin, 2004).

Gas-Phase Decomposition Kinetics

The gas-phase elimination kinetics of 2-ethoxypyridine, closely related to this compound, have been explored through electronic structure calculations. This study contributes to the understanding of the reaction mechanisms involving pyridine derivatives in the gas phase, which is valuable for various chemical synthesis processes (Márquez et al., 2012).

Bacteriostatic Properties

The bacteriostatic properties of compounds derived from 3-ethoxymethylpyridine, a molecule similar to this compound, were studied, showing significant activity against various microbial strains. This research highlights the potential antimicrobial applications of pyridine derivatives (Weglewski et al., 1991).

Solvent Extraction in Metal Recovery

2-Ethylhexylaminomethylpyridine, related to this compound, has been used in the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV). This application is significant in the field of metal recovery and recycling, contributing to sustainable resource management (Baba & Fukumoto, 1992).

Safety and Hazards

The safety and hazards associated with a compound depend on its properties and intended use. Since 3-Ethoxy-2-hydroxymethylpyridine is used for research purposes only, specific safety and hazard information may not be readily available.

将来の方向性

The future directions for a compound like 3-Ethoxy-2-hydroxymethylpyridine could involve its use in various research applications. For instance, it could be used in the study of protein engineering, where directed evolution is used to select variants of biomolecules with properties that make them more suitable for specific applications .

特性

IUPAC Name |

(3-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAGECZOQRFYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621572 | |

| Record name | (3-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62734-03-6 | |

| Record name | (3-Ethoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

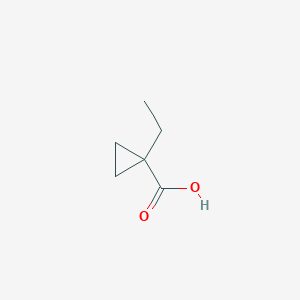

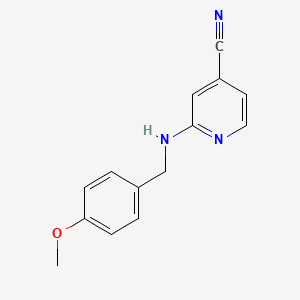

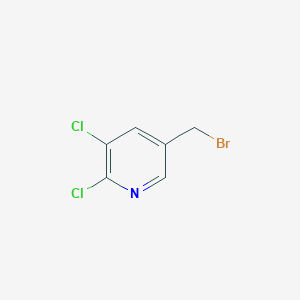

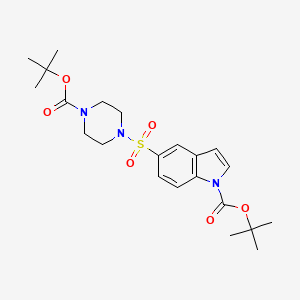

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)